Chiral Configuration: Racemic vs. Enantiopure Forms
Tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 54503-10-5) is a racemic mixture (DL-form), while (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 70138-72-6) and (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 35150-07-3) are single enantiomers. This difference is critical for chiral synthesis applications. The enantiopure (R)-isomer exhibits a distinct melting point of 100-102 °C, whereas the racemic mixture lacks a sharp, defined melting point in available literature, reflecting different solid-state packing [1]. In asymmetric synthesis, using the racemate where an enantiopure building block is required can lead to diastereomeric mixtures and reduced yield of the desired stereoisomer .
| Evidence Dimension | Chiral configuration and melting behavior |
|---|---|
| Target Compound Data | Racemic (DL) mixture; Melting point not sharply defined |
| Comparator Or Baseline | (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (CAS 70138-72-6); Melting point 100-102 °C |
| Quantified Difference | Enantiopure compound exhibits a defined melting range; racemate does not |
| Conditions | Solid state thermal analysis |
Why This Matters
Procurement of the correct chiral form is essential to avoid synthetic failures and purification challenges in stereoselective routes.
- [1] ChemicalBook. (n.d.). 70138-72-6: D-1-N-BOC-PROLINAMIDE (Melting point data). View Source
